molecular formula C3F4O2 B1304697 Difluoromalonyl fluoride CAS No. 5930-67-6

Difluoromalonyl fluoride

Cat. No. B1304697
CAS RN: 5930-67-6
M. Wt: 144.02 g/mol
InChI Key: KJOOJFLEZNWPIN-UHFFFAOYSA-N
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Description

Difluoromalonyl fluoride is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis and properties of related fluorinated organic compounds, which can be used to infer some aspects of difluoromalonyl fluoride's characteristics. Fluorinated compounds are of significant interest due to their unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of fluorinated compounds, such as difluoromalonyl fluoride, often involves the introduction of fluorine atoms into organic molecules. Paper describes a regio- and stereoselective method for synthesizing alpha,beta,gamma-trifluoroalkanes, which involves the use of nucleophilic fluoride attack. This method could potentially be adapted for the synthesis of difluoromalonyl fluoride by modifying the starting materials and reaction conditions. Paper discusses the development of fluorinated synthons for the synthesis of biologically interesting compounds, which could also be relevant for the synthesis of difluoromalonyl fluoride.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. In paper , the conformational analysis of difluorothiouridine suggests that gem-difluoro atoms can govern the overall conformation of the molecule. This implies that the molecular structure of difluoromalonyl fluoride would likely be influenced by the electron-withdrawing effects of the fluorine atoms, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Fluorinated compounds exhibit unique reactivity due to the presence of fluorine atoms. Paper reports on the enantio- and diastereoselective synthesis of 1,2-difluorides, which could be relevant to understanding the chemical reactions involving difluoromalonyl fluoride. The presence of fluorine can enforce selectivity in chemical reactions, as seen in the difluorination of cinnamamides described in the paper. Paper discusses the activation of C-F bonds in aliphatic fluorides, which is a significant aspect of the reactivity of fluorinated compounds like difluoromalonyl fluoride.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are heavily influenced by the fluorine atoms. For instance, the stabilization of a C-O bond adjacent to a CF2 group, as mentioned in paper , indicates that difluoromalonyl fluoride might exhibit increased stability compared to its nonfluorinated counterparts. The strong electronegativity of fluorine can also affect the acidity, boiling point, and solubility of the compound. The papers provided do not directly discuss the physical properties of difluoromalonyl fluoride, but the general trends observed in other fluorinated compounds can provide a basis for predicting its properties.

Safety And Hazards

While specific safety data for Difluoromalonyl fluoride is not available, it’s generally recommended to avoid breathing mist, gas, or vapors of fluorinated compounds. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

2,2-difluoropropanedioyl difluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F4O2/c4-1(8)3(6,7)2(5)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOOJFLEZNWPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(=O)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378882
Record name DIFLUOROMALONYL FLUORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoromalonyl fluoride

CAS RN

5930-67-6
Record name DIFLUOROMALONYL FLUORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 1 L monel metal reactor charged with 18 g (0.43 mol) of NaF, 12.1 g (0.112 mol) of CH2(COF)2 was charged with condensation, and thereto, 0.1 g/h of fluorine gas was blown gradually while controlling increasing the inner pressure with keeping the reactor at 0° C., and the reaction was conducted. When the total pressure increased by the product reached to 0.44 atm, the blowing of fluorine gas was finshed. The reaction product was separated and purified, and 1.7 g (0.0118 mol) of CF2(COF)2 was obtained. It was confirmed with FT-IR and 19F-NMR that the resulting compound was CF2(COF)2. The yield thereof was 10%.
Name
Quantity
18 g
Type
reactant
Reaction Step One
Name
CH2(COF)2
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 84 g (0.54 mol) of methyl difluorofluoroformylacetate, 104 g (1.0 mol) of fluorosulfonic acid and 9 g (0.038 mol) of HSbF6 was heated at 100° to 115° for 20 h. Then, 25.6 g of volatile product, collected through a condenser in a -80° trap, and boiling in the range of -25° to +10°, was identified by IR as difluoromalonyl fluoride (66% yield) based on the stoichiometry 2 FOCCF2CO2CH3 :CF2 (COF)2. Dimethyl difluoromalonate was also formed.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
[Compound]
Name
HSbF6
Quantity
9 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 624 g (4.0 mol) of methyl difluorofluoroformylacetate, 348 g (3.5 mol) of fluorosulfonic acid and 25 ml of HSbF6 (0.3 mol) was charged to a 1 liter Teflon® pot fitted with a Teflon® condenser connected to a trap cooled to -80°. The mixture was stirred and heated at 80° to 110° for about 24 h. Then, 187 g (65% yield) of crude difluoromalonyl fluoride was collected which, after trap-to-trap distillation, was analyzed by NMR at -30°. NMR (CCl4): 19F 21.0 (t, JFF 10.9 Hz, 2F, COF) and -112.4 ppm (t, JFF 10.9 Hz, 2F, CF2) with a very small amount of impurity showing at -162.1 ppm. Distillation of a 140 g sample gave 118 g of pure FCOCF2COF, b.p. -4° to -5°. Dimethyl difluoromalonate was also formed.
Quantity
624 g
Type
reactant
Reaction Step One
Quantity
348 g
Type
reactant
Reaction Step One
[Compound]
Name
HSbF6
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

3-Methoxytetrafluoropropionyl fluoride (F. S. Fawcett, C. W. Tullock and D. D. Coffman, J. Amer. Chem. Soc., 84, 4275 (1962)) (81 g, 0.45 mol) was slowly added to sulfur trioxide (80 g, 1.0 mol) at 40° C., and the product difluoromalonyl difluoride, bp-9° C., was continuously removed by distillation through a low temperature still, yield 58 g (0.40 mol, 90%). The product structure was confirmed by: λmax 1860 cm-1 (COF), 19F NMR (no solvent), +17.1 ppm (t J=10 Hz) 2F, COF and -114.2 ppm (t J=10 Hz) 2F, CF2.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difluoromalonyl fluoride
Reactant of Route 2
Difluoromalonyl fluoride
Reactant of Route 3
Difluoromalonyl fluoride
Reactant of Route 4
Reactant of Route 4
Difluoromalonyl fluoride
Reactant of Route 5
Reactant of Route 5
Difluoromalonyl fluoride
Reactant of Route 6
Difluoromalonyl fluoride

Citations

For This Compound
10
Citations
GL Kennedy, BA Burgess, HC Chen - Drug and Chemical …, 1988 - Taylor & Francis
Methyl 2,2-difluoromalonyl fluoride (MMF) is highly toxic by inhalation producing mortality in rats exposed for 4 hours to 0.55 mg/L. Repeated inhalation exposures of rats to 0.009 mg/L …
Number of citations: 1 www.tandfonline.com
A Jin, HG Mack, H Oberhammer… - Journal of Fluorine …, 1991 - Elsevier
… The main form of difluoromalonyl fluoride (4) possesses C 2 symmetry with both COF groups rotated by 120(2) o and the high energy conformer (30 (15)%) possesses C 1 symmetry …
Number of citations: 0 www.sciencedirect.com
I Sage - 1978 - etheses.dur.ac.uk
… Difluoromalonyl fluoride could not be obtained pure, either by fluorination of the chloride, or by direct oxidation of the diene. The addition reaction of hexafluoropropene epoxide with …
Number of citations: 4 etheses.dur.ac.uk
C Dapremont-Avignon, P Calas, C Amatore… - Journal of Fluorine …, 1991 - Elsevier
… The main form of difluoromalonyl fluoride (4) possesses C2 symmetry with both COF groups rotated by 120(2)0 and the high energy conformer (30 (15)%) possesses C1 symmetry with …
Number of citations: 2 www.sciencedirect.com
S Nagase, T Abe, H Baba - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
… Difluoromalonyl fluoride, which yields difluoromalonic acid by hydrolysis, may be formed through the malonyl fluoride produced by the mechanism involving fluorination, followed by …
Number of citations: 4 www.journal.csj.jp
DA Dixon, WB Farnham, BE Smart - Inorganic Chemistry, 1990 - ACS Publications
Stable, isolable tris (dimethylamino) sulfonium salts of the perfluoroalkoxides FC (0)(CF2)„CF20"(= 0, 1, 3) and" OCF2-(CF2)„CF20"(= 1, 3) have been synthesized and characterized. …
Number of citations: 8 pubs.acs.org
T Hirai, Y Morizawa - Fluorinated Polymers: Volume 2 …, 2016 - books.google.com
… is obtained from the reaction of dimethyl carbonate and tetrafluoroethylene with a catalytic amount of sodium methoxide, is reacted with oleum to form methyl 2, 2difluoromalonyl fluoride …
Number of citations: 5 books.google.com
Y Zhou - 2007 - search.proquest.com
The most commonly used proton conductive membrane in polymer electrolyte membrane fuel cells (PEMFC) and direct methanol fuel cells (DMFC) studies to date is DuPont's Nafion®, …
Number of citations: 1 search.proquest.com
DA Hercules, CA Parrish, JS Thrasher - Fluorinated Polymers, 2016 - books.google.com
… patent, 73 were previously reported in several 2006 and 2007 publications, 105–107 although we disagree regarding the likelihood of being able to prepare 2, 2-difluoromalonyl fluoride…
Number of citations: 13 books.google.com
CA Parrish - 2017 - search.proquest.com
Tetrafluoroethylene (TFE) is a well-known and widely used monomer in the fluoropolymer industry. Unfortunately, both the lack of availability and safety concerns with this monomer …
Number of citations: 1 search.proquest.com

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